molecular formula C14H15N5O6S B104746 Tribenuron CAS No. 106040-48-6

Tribenuron

Cat. No.: B104746
CAS No.: 106040-48-6
M. Wt: 381.37 g/mol
InChI Key: BQZXUHDXIARLEO-UHFFFAOYSA-N
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Description

Tribenuron, commonly known as this compound-methyl, is a sulfonylurea herbicide. It is primarily used for controlling broadleaf weeds in cereal crops such as wheat. The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

Mechanism of Action

Target of Action

Tribenuron primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids such as isoleucine, leucine, and valine . By inhibiting this enzyme, this compound disrupts the normal metabolic processes of the plant, leading to growth inhibition and eventual plant death .

Mode of Action

This compound acts as an ALS inhibitor . It binds to the active site of the ALS enzyme, preventing it from catalyzing the production of essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of essential amino acids and subsequent inhibition of protein synthesis . This disruption can lead to a variety of downstream effects, including impaired cell division and growth, ultimately resulting in plant death .

Pharmacokinetics

It is known that this compound is a foliar acting, post-emergence herbicide, suggesting that it is absorbed through the foliage of plants

Result of Action

The primary result of this compound’s action is the inhibition of plant growth and eventual plant death . By disrupting the synthesis of essential amino acids, this compound impairs protein synthesis and cell division, leading to growth inhibition . Over time, this disruption can lead to the death of the plant .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Additionally, the presence of other substances in the environment, such as certain types of organic matter, can potentially interact with this compound and affect its action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tribenuron-methyl involves the condensation of 2-methoxycarbonylbenzenesulfonyl isocyanate with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine. This reaction forms the sulfonylurea product .

Industrial Production Methods: In industrial settings, this compound-methyl is produced by mixing methyl o-formate benzenesulfonamide and dimethylbenzene under controlled conditions . The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tribenuron-methyl undergoes various chemical reactions, including:

    Reduction: The removal of oxygen or addition of hydrogen to the molecule.

    Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes and other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles or electrophiles under controlled pH and temperature conditions.

Major Products Formed: The major products formed from these reactions include various metabolites that are often less active or inactive compared to the parent compound .

Scientific Research Applications

Tribenuron-methyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action.

    Metsulfuron-methyl: Used for controlling broadleaf weeds in various crops.

    Bensulfuron-methyl: Primarily used in rice cultivation.

Comparison: Tribenuron-methyl is unique due to its high efficacy at low application rates and its broad spectrum of activity against various broadleaf weeds. Unlike some other sulfonylurea herbicides, this compound-methyl is less likely to cause crop injury when used at recommended rates .

Properties

IUPAC Name

2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S/c1-8-15-12(17-13(16-8)25-3)19(2)14(22)18-26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZXUHDXIARLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147486
Record name Tribenuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106040-48-6
Record name Tribenuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106040-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribenuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106040486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribenuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBENURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S929E7O41Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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